molecular formula C14H15ClN4O2S B2953243 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1448028-67-8

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2953243
CAS RN: 1448028-67-8
M. Wt: 338.81
InChI Key: LFAXQIBQYYQTKJ-UHFFFAOYSA-N
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Description

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound with the molecular formula C14H15ClN4O2S. It is a liver-targeted, orally available prodrug .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a chloropyridinyl group, a piperidinyl group, and a thiadiazolyl group. These groups contribute to the compound’s overall properties and reactivity.

Scientific Research Applications

Agricultural Pest Control

This compound has shown potential in the field of agriculture as a part of novel larvicidal agents. Derivatives containing the 3-chloropyridin-2-yl moiety have been synthesized and tested against agricultural pests like Helicoverpa armigera and Plutella xylostella . These pests are known for causing significant damage to crops, and the compound’s efficacy in controlling their larvae could lead to the development of new pesticides that help mitigate crop losses.

Anti-Fibrotic Therapies

In medical research, derivatives of this compound have been explored for their anti-fibrotic activities. Studies have evaluated their effectiveness against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives showing better activity than existing anti-fibrotic drugs like Pirfenidone . This suggests a potential application in treating fibrotic diseases, which involve the excessive formation of connective tissue and can lead to organ dysfunction.

Pharmaceutical Development

The piperidine moiety of the compound is of particular interest in pharmaceuticals. Piperidine derivatives are present in many classes of drugs and play a significant role in drug design due to their wide range of pharmacological activities . Research into piperidine derivatives continues to be a rich field for discovering and evaluating potential new drugs.

Biotechnological Research

In biotechnology, the compound’s derivatives could be used in the development of novel drugs targeting specific proteins or pathways. For instance, a liver-targeted prodrug derived from this class of compounds has been shown to inhibit PCSK9 protein synthesis, which is involved in lipid regulation . This highlights the compound’s relevance in designing small molecules for complex biological targets.

Chemical Synthesis and Design

The compound is also valuable in the field of chemical synthesis. Its structure allows for the creation of diverse libraries of heterocyclic compounds with potential biological activities. The design and synthesis of such compounds are crucial in medicinal chemistry and chemical biology, where they can be used as building blocks for more complex molecules .

Mechanism of Action

This compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis . This suggests that it might have potential applications in the treatment of conditions related to PCSK9, such as certain cardiovascular diseases.

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAXQIBQYYQTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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